molecular formula C8H7NO3S2 B8714008 7-hydroxy-1-benzothiophene-2-sulfonamide

7-hydroxy-1-benzothiophene-2-sulfonamide

Cat. No.: B8714008
M. Wt: 229.3 g/mol
InChI Key: PNLRJPAUMHTMEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxy-1-benzothiophene-2-sulfonamide is a chemical compound that belongs to the class of benzothiophenes, which are heterocyclic compounds containing a sulfur atom fused to a benzene ring. This compound is characterized by the presence of a hydroxyl group at the 7th position and a sulfonamide group at the 2nd position of the benzothiophene ring. Benzothiophenes are known for their diverse biological activities and are used in various scientific research applications.

Scientific Research Applications

7-Hydroxy-1-benzothiophene-2-sulfonamide has several scientific research applications, including:

Properties

Molecular Formula

C8H7NO3S2

Molecular Weight

229.3 g/mol

IUPAC Name

7-hydroxy-1-benzothiophene-2-sulfonamide

InChI

InChI=1S/C8H7NO3S2/c9-14(11,12)7-4-5-2-1-3-6(10)8(5)13-7/h1-4,10H,(H2,9,11,12)

InChI Key

PNLRJPAUMHTMEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)SC(=C2)S(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Employing the procedure substantially as described in Example 6, but using as the acylating agent acetyl chloride as used therein or an approximately equimolar amount of the acid chlorides described in Table III and substituting for the 5-hydroxy-2-sulfamoylbenzo[b]thiophene used therein an equimolar amount of 7-hydroxy-2-sulfamoylbenzo[b]thiophene or 4-hydroxy-2-sulfamoylbenzo[b]thiophene there are produced the acyloxy-2-sulfamoylbenzo[b]thiophenes also described in Table III in accordance with the following reaction scheme.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
chlorides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.